molecular formula C7H15NO3 B1583402 Cyclohexylamine carbonate CAS No. 20227-92-3

Cyclohexylamine carbonate

Cat. No. B1583402
CAS RN: 20227-92-3
M. Wt: 161.2 g/mol
InChI Key: GTLQZNKUEFUUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylamine carbonate (CHC) is an unpleasant smelling volatile material used as a vapor phase neutralizing agent . It was placed in sachets and interleaving tissues . Although it effectively provides a buffer to volatile acids, CHC leaves no alkaline reserve . CHC may also act as a corrosion inhibitor .


Synthesis Analysis

Cyclohexylamine derivatives can be synthesized via [4 + 2] cycloadditions . This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible, in moderate to good yields with excellent diastereoselectivities . Another synthesis method involves the use of ethylene carbonate and appropriate α,ω-diamines .


Molecular Structure Analysis

The molecular formula of Cyclohexylamine carbonate is C7H15NO3 . Its average mass is 161.199 Da and its monoisotopic mass is 161.105194 Da .


Chemical Reactions Analysis

The oxidation of cyclohexylamine with molecular oxygen over a heterogeneous catalyst is an attractive one-step route to prepare a commercially important cyclohexanone oxime . The reaction conditions on the conversion of cyclohexylamine during its oxidation by molecular oxygen and on the selectivity of cyclohexanone and cyclohexanone oxime formation was investigated over heterogeneous catalysts .


Physical And Chemical Properties Analysis

Cyclohexylamine carbonate has a vapor pressure of 0.397 at 25°C . It is a volatile material used as a vapor phase neutralizing agent .

Scientific Research Applications

1. Chromosomal Effects

Cyclohexylamine has been studied for its potential cytogenetic effects. Research on rats revealed a direct relationship between the concentration of cyclohexylamine and the percentage of spermatogonial and bone marrow cells showing chromosomal breaks, predominantly single chromatid breaks (Legator, Palmer, Green, & Petersen, 1969).

2. Environmental Contamination Analysis

Cyclohexylamine, identified as a common indoor air contaminant, was found to rapidly adsorb to aluminosilicate soil samples. Static secondary ion mass spectrometry studies showed cyclohexylamine's strong adsorption to such surfaces, indicating its presence as an endogenous surface contaminant in environments where it is used as a corrosion inhibitor (Groenewold, Ingrain, Gianotto, Appelhans, & Delmore, 1996).

3. Application in Corrosion Inhibition

Cyclohexylamine carbonate has been highlighted as an effective volatile corrosion inhibitor. Studies demonstrated its ability to arrest corrosion in supersaturated humid atmospheres and protect non-ferrous metals, with minimal toxicity and strong resistance to water and salt effects (Rhodes, 1957).

4. Potential in Biocatalysis

A study on Acinetobacter sp. YT-02, which can degrade cyclohexylamine, focused on the cloned cyclohexylamine oxidase gene. This enzyme, expressed in Escherichia coli, was identified as a potential biocatalyst for controlling cyclohexylamine pollution and deracemization of chiral amines (Zhou, Han, Fang, Chen, Ning, Gan, & Yan, 2018).

5. Analytical Chemistry Applications

Cyclohexylamine was utilized in a method for detecting cyclamate sweeteners in various foodstuffs. The method involved peroxide oxidation of cyclamate to cyclohexylamine, indicating its utility in analytical chemistry for food quality control (Scotter, Castle, Roberts, Macarthur, Brereton, Hasnip, & Katz, 2009).

6. Heavy Metals Extraction

Cyclohexylamine-based homogeneous liquid-liquid microextraction was developed for the extraction and preconcentration of heavy metal cations in aqueous samples. This method, using cyclohexylamine as both complexing agent and extraction solvent, highlighted its utility in environmental monitoring (Sorouraddin, Farajzadeh, & Okhravi, 2017).

Safety And Hazards

Cyclohexylamine carbonate is a suspected carcinogen . It may cause liver and kidney damage . It is highly irritating to skin . It is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It is suspected of damaging fertility . It causes damage to organs through prolonged or repeated exposure .

Future Directions

Cyclohexylamine and its derivatives are prevalent units in plenty of natural products, pharmaceuticals, agrochemicals, and biological molecules . Therefore, it is necessary to establish efficient and elegant methods to access cyclohexylamine derivatives . The selective oxidation of cyclohexylamine by molecular oxygen is one of the alternative routes for the preparation of cyclohexanone oxime .

properties

IUPAC Name

carbonic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLQZNKUEFUUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073139
Record name Cyclohexylamine carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylamine carbonate

CAS RN

20227-92-3
Record name Carbonic acid, compd. with cyclohexanamine (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20227-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compd. with cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylammonium carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylamine carbonate
Reactant of Route 2
Reactant of Route 2
Cyclohexylamine carbonate
Reactant of Route 3
Cyclohexylamine carbonate
Reactant of Route 4
Cyclohexylamine carbonate
Reactant of Route 5
Reactant of Route 5
Cyclohexylamine carbonate
Reactant of Route 6
Cyclohexylamine carbonate

Citations

For This Compound
166
Citations
X Zhang, YT Ma, Y Li, MK Lei, FH Wang - Corrosion, 2013 - meridian.allenpress.com
The efficiency of cyclohexylamine carbonate (CHC) as a vapor phase inhibitor for a Nd-Fe-B magnet in the simulated atmospheric environments as well as under thin electrolyte layers …
Number of citations: 3 meridian.allenpress.com
ZHU Zi**g, WEI Lisha, C Zhenyu, QIU Yubing… - Journal of Chinese …, 2017 - jcscp.org
Abstract Effect of external electric field on the inhibition efficiency of cyclohexylamine carbonate (CHC) for carbon steel N80 beneath adsorbed thin electrolyte layers (ATEL) was …
Number of citations: 4 www.jcscp.org
M Khan, M Soylak - Rsc Advances, 2016 - pubs.rsc.org
… In this work, the switching feature of the protonated N,N-dimethyl cyclohexylamine carbonate–N,N-dimethyl cyclohexylamine solvent pair was used for the microextraction of mercury. …
Number of citations: 52 pubs.rsc.org
EG Stroud, WHJ Vernon - Journal of Applied Chemistry, 1952 - Wiley Online Library
… of inhibitor) the cyclohexylamine carbonate. Even at the highest concentration of sulphur dioxide, the presence of 3% of cyclohexylamine carbonate had reduced corrosion to only 2 or 3…
Number of citations: 27 onlinelibrary.wiley.com
AD Mercer - Anti-Corrosion Methods and Materials, 1973 - emerald.com
… Such requirements led to the development of the use of sodium benzoate and cyclohexylamine carbonate as corrosion inhibitors. In the succeeding years the research activities of the …
Number of citations: 3 www.emerald.com
RN Dupuis, JE KUSTERER, Jr, RC Sproull - 1970 - degruyter.com
… and the nuclear magnetic resonance spectrometer and by application of classic systematic organic chemical analysis, our laboratory concluded that cyclohexylamine carbonate is …
Number of citations: 14 www.degruyter.com
X Wang, Z Yu, S Zhang, Y Lin, J Li - … of Intelligent Systems in Multi-modal …, 2019 - Springer
… On the basis of many tests, dicyclohexylamine octanoate, dicyclohexylamine decanoate, cyclohexylamine carbonate, sodium nitrite and Urotropine were selected as mixed antirust …
Number of citations: 0 link.springer.com
D Thomas - Archives, 1983 - search.proquest.com
… One early method was developed by WH Langwell, who advocated placing sachets of cyclohexylamine carbonate in boxes of documents. The vapours from the sachets would …
Number of citations: 6 search.proquest.com
CD Rodes - Corros. Prev. and Contr, 1957
Number of citations: 1
CA Rhodes - Corrosion prevention & control
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.